![molecular formula C17H12Cl3NO3S B13723114 4-Chloro-2-((2-(2,4-dichlorophenyl)-1,3-dioxolan-2-YL)methoxy)benzo[D]thiazole CAS No. 887581-28-4](/img/structure/B13723114.png)
4-Chloro-2-((2-(2,4-dichlorophenyl)-1,3-dioxolan-2-YL)methoxy)benzo[D]thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-((2-(2,4-dichlorophenyl)-1,3-dioxolan-2-YL)methoxy)benzo[D]thiazole is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . This particular compound features a benzo[d]thiazole core substituted with chloro and dichlorophenyl groups, which contribute to its unique chemical and biological properties.
Vorbereitungsmethoden
The synthesis of 4-Chloro-2-((2-(2,4-dichlorophenyl)-1,3-dioxolan-2-YL)methoxy)benzo[D]thiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole core: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro and dichlorophenyl groups: This step involves electrophilic aromatic substitution reactions using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Formation of the dioxolane ring: This can be done by reacting the intermediate with ethylene glycol in the presence of an acid catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.
Analyse Chemischer Reaktionen
4-Chloro-2-((2-(2,4-dichlorophenyl)-1,3-dioxolan-2-YL)methoxy)benzo[D]thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-((2-(2,4-dichlorophenyl)-1,3-dioxolan-2-YL)methoxy)benzo[D]thiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound exhibits significant biological activities, making it a candidate for the development of new antibacterial, antifungal, and anticancer agents.
Medicine: Due to its biological properties, it is studied for potential therapeutic applications, including drug development for infectious diseases and cancer.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products
Wirkmechanismus
The mechanism of action of 4-Chloro-2-((2-(2,4-dichlorophenyl)-1,3-dioxolan-2-YL)methoxy)benzo[D]thiazole involves interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with bacterial enzymes, disrupting their function and leading to antibacterial effects. It may also interact with cellular receptors and enzymes involved in cancer cell proliferation.
Pathways: The compound can inhibit key pathways involved in cell growth and survival, such as the MAPK/ERK and PI3K/Akt pathways, leading to apoptosis in cancer cells
Vergleich Mit ähnlichen Verbindungen
4-Chloro-2-((2-(2,4-dichlorophenyl)-1,3-dioxolan-2-YL)methoxy)benzo[D]thiazole can be compared with other thiazole derivatives:
Similar Compounds: Other thiazole derivatives include 2,4-disubstituted thiazoles, benzo[d]thiazole-2-thiol, and thiazole-based drugs like sulfathiazole and ritonavir.
Uniqueness: The presence of the dioxolane ring and the specific substitution pattern on the benzo[d]thiazole core make this compound unique. .
Eigenschaften
CAS-Nummer |
887581-28-4 |
|---|---|
Molekularformel |
C17H12Cl3NO3S |
Molekulargewicht |
416.7 g/mol |
IUPAC-Name |
4-chloro-2-[[2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl]methoxy]-1,3-benzothiazole |
InChI |
InChI=1S/C17H12Cl3NO3S/c18-10-4-5-11(13(20)8-10)17(23-6-7-24-17)9-22-16-21-15-12(19)2-1-3-14(15)25-16/h1-5,8H,6-7,9H2 |
InChI-Schlüssel |
IJCKDTZWAUQGJK-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(O1)(COC2=NC3=C(S2)C=CC=C3Cl)C4=C(C=C(C=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(cyclopropylmethoxy)-5-(hydroxymethyl)phenyl]methyl 4-methylbenzenesulfonate](/img/structure/B13723031.png)
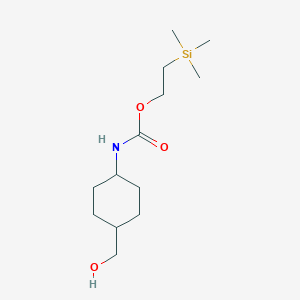

![Ethyl 6-Acetyl-4-amino-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B13723048.png)
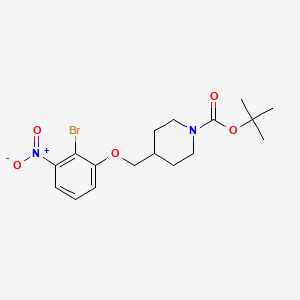
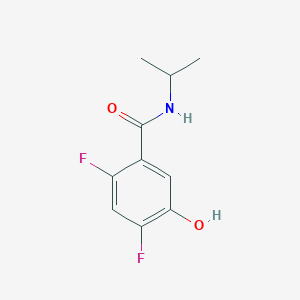
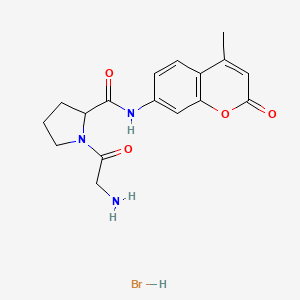
![N-(3-azidopropyl)-2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetamide](/img/structure/B13723081.png)
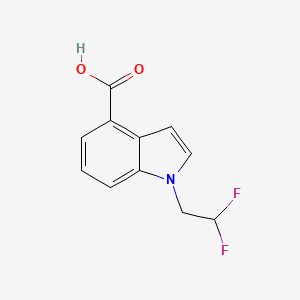

![3-Cyclobutyl-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B13723100.png)
![5-[1-(Propane-2-sulfonyl)-1H-pyrazol-4-yl]-pyridine-3-carbaldehyde](/img/structure/B13723108.png)
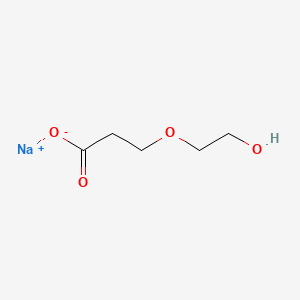
![1-[1-(3-Methoxy-4-methylphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13723120.png)
